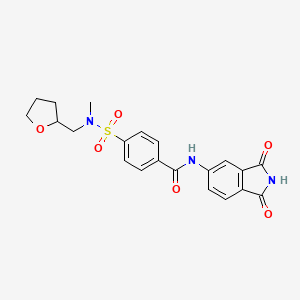

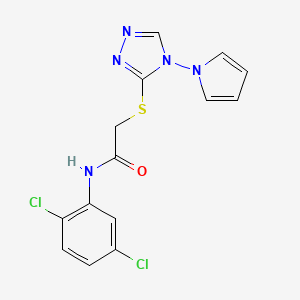

![molecular formula C8H12Cl2N4 B2858539 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride CAS No. 2445784-96-1](/img/structure/B2858539.png)

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have a wide range of biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Synthesis Analysis

Imidazopyridines can be synthesized using various methods. One such method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . This method is known to produce libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to exhibit a wide range of biological activities, which foregrounds their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .科学的研究の応用

Hypnotic Activity

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, as part of the imidazo-pyridine family, has been studied for its hypnotic activities. Research conducted on young and middle-aged individuals highlighted its potential in enhancing slow wave sleep, reducing wakefulness, and not significantly altering REM sleep. Its application in managing transient and short-term insomnia, particularly in middle-aged individuals, is noteworthy due to its lack of residual effects on performance the next day, indicating its safety and efficacy as a hypnotic agent (Nicholson & Pascoe, 1986).

Hypoglycemic Action

Another significant application of compounds within the same chemical family is their hypoglycemic action. Midaglizole, a novel α2-adrenoceptor antagonist structurally related to this compound, demonstrated potent hypoglycemic effects in healthy subjects. The study highlighted its rapid onset and duration of action, dose-dependent reduction in postprandial hyperglycemia, and increase in insulin secretion without adverse clinical or laboratory findings. These characteristics underline the compound's potential as an oral hypoglycemic agent, further necessitating clinical investigations to confirm its efficacy in diabetes mellitus management (Kawazu et al., 1987).

Inhibition of Platelet Aggregation

Research into the hypoglycemic agent midaglizole also revealed its potential in blunting diabetic platelet aggregation. This effect is attributed to its α2 blockade, which not only inhibits epinephrine-induced platelet aggregation but also affects ADP- or collagen-stimulated aggregation. These findings suggest that α2 blockers like midaglizole could offer a novel approach to treating diabetic microangiopathy, showcasing the diverse therapeutic applications of compounds within the this compound family (Inaba et al., 1989).

作用機序

The mechanism of action of imidazopyridines is diverse and depends on their specific biological activity. For instance, some imidazopyridines act as GABA A receptor positive allosteric modulators . This means they enhance the effect of GABA, a neurotransmitter, at the GABA A receptor, which leads to an increase in the flow of chloride ions into the neuron, making it less excitable .

特性

IUPAC Name |

2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYQSBQUUNMXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

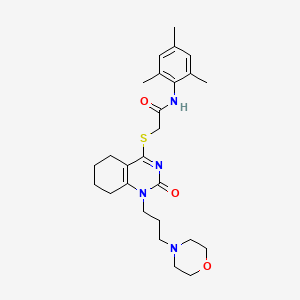

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)

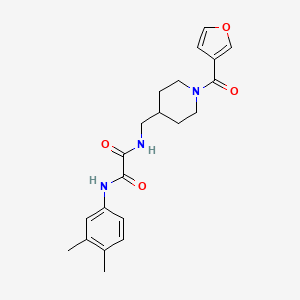

![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)

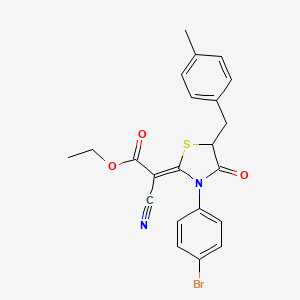

![2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2858466.png)

![7-Fluoro-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2858467.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)

![Methyl 4-((2-(diethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2858471.png)